molecular formula C16H14N2O3 B4391126 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4391126
M. Wt: 282.29 g/mol
InChI Key: MXQARDYJPQWDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

  • Antimicrobial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, which includes the compound , have shown significant antimicrobial and antioxidant activities. This demonstrates the compound's potential use in developing new antimicrobial and antioxidant agents (Dinesha et al., 2014).

  • Anticonvulsant Potency : Some derivatives of 1,3,4-oxadiazole have shown significant anticonvulsant potency, indicating the possibility of developing new anticonvulsant drugs from these compounds (P. Tsitsa et al., 1989).

Corrosion Inhibition

  • Corrosion Inhibitor for Steel : 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. This suggests potential industrial applications in protecting metals against corrosion (M. Bouklah et al., 2006).

Luminescence and Chelate Complex Studies

  • Luminescence Properties : Studies on the luminescence of 5-aryl-3-methyl-1,2,4-oxadiazoles, including derivatives similar to the compound of interest, have indicated potential applications in materials science, particularly in the development of luminescent materials (I. E. Mikhailov et al., 2016).

Anti-Inflammatory and Analgesic Applications

  • Anti-Inflammatory and Analgesic Properties : Novel oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This indicates the potential of such compounds in the development of new anti-inflammatory and analgesic drugs (Dinesha et al., 2016).

Tubulin Inhibition in Cancer Research

  • Tubulin Inhibition and Cancer Research : Diaryl 5-amino-1,2,4-oxadiazoles, similar to the compound , have been identified as potent tubulin inhibitors. This suggests their potential application in cancer therapy, specifically targeting cell division processes (A. Gakh et al., 2013).

Other Potential Applications

  • Antibacterial and Antioxidant Activity : Some oxadiazole compounds have shown notable antibacterial and antioxidant activities, suggesting their potential utility indeveloping new antibacterial agents and antioxidants (K. Anusevičius et al., 2015).
  • Synthesis of Heterocyclic Compounds : Research has focused on developing methods for synthesizing oxadiazole derivatives, including those similar to 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, for various applications such as in the development of heterocyclic compounds (Liang‐Nian He & Ruyu Chen, 1997).

  • Inhibitors of Human SIRT2 in Cancer Cells : Some oxadiazole derivatives have been identified as inhibitors of human SIRT2 in hepatocellular cancer cells, suggesting their potential use in cancer treatment (Dukanya et al., 2020).

  • Anticancer Evaluation : Novel derivatives of 1,3,4-oxadiazole, including those with a structure related to the compound of interest, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (T. Yakantham et al., 2019).

  • Synthesis and Antibacterial Activity : Research has also been conducted on the synthesis and antibacterial activity of oxadiazole derivatives, highlighting their potential in the development of new antibacterial agents (А. А. Aghekyan et al., 2020).

  • Fluorescence Properties of Nitrogen Heterocyclic Aromatic Halides : Studies on the fluorescence properties of nitrogen heterocyclic aromatic halides, including oxadiazoles, suggest potential applications in materials science and chemistry (Juan Li et al., 2017).

  • Corrosion Inhibition in Acidic Media : Research has explored the use of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors in acidic media, indicating their potential industrial application in protecting metals against corrosion (F. Bentiss et al., 2002).

  • potential in developing new cancer therapies (V. Adimule et al., 2014).

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-8-6-11(7-9-13)16-17-15(18-21-16)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQARDYJPQWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.